Descarboxyl Levofloxacin
Description
Role as an Impurity in Levofloxacin (B1675101) Drug Substance and Products
Descarboxyl Levofloxacin, chemically known as (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazin-7-one, is recognized as a significant impurity in both Levofloxacin drug substance and the final pharmaceutical products. It is listed in the European Pharmacopoeia (EP) as Levofloxacin Impurity E and is also monitored by the United States Pharmacopeia (USP).
This compound is primarily formed as a degradation product, meaning it arises from the chemical breakdown of the Levofloxacin molecule over time or under specific stress conditions. Studies have shown that Levofloxacin is susceptible to degradation under acidic conditions, leading to the formation of this compound. Its presence in the drug substance can indicate issues during synthesis, purification, or storage. In the finished drug product, its emergence can signal instability, potentially impacting the product's quality and efficacy.
The identification and control of such impurities are fundamental aspects of pharmaceutical quality control. Reference standards of this compound are used in analytical method development and validation to ensure that testing procedures can accurately detect and quantify this specific impurity.
Regulatory Considerations for Impurity Control and Acceptable Limits
The control of impurities in pharmaceutical products is mandated by international regulatory bodies to ensure patient safety. Guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines, provide a framework for the reporting, identification, and qualification of impurities.
Pharmacopoeias like the USP and EP establish specific acceptance criteria for known and unknown impurities in their monographs for drug substances and products. For Levofloxacin, the USP monograph outlines procedures for the analysis of organic impurities and sets limits for their presence. While limits for specific named impurities are provided, there are also general limits for any individual unspecified impurity and for the total of all impurities. For instance, a USP monograph for Levofloxacin specifies limits for certain related compounds and sets a general limit, such as not more than (NMT) 0.5% for total impurities. The control of this compound falls under this regulatory scrutiny, and manufacturers must demonstrate that its levels are maintained below the established qualification thresholds.
| Guideline/Monograph | Focus | Key Requirement |
|---|---|---|
| ICH Q3A/Q3B | Impurities in New Drug Substances and Products | Establishes thresholds for reporting, identification, and qualification of impurities. |
| United States Pharmacopeia (USP) | Levofloxacin Organic Impurities | Provides procedures and acceptance criteria for impurities. Sets limits for total impurities (e.g., NMT 0.5%). |
| European Pharmacopoeia (EP) | Levofloxacin Related Substances | Lists known impurities, including Impurity E (this compound), for control. |
Impact on Overall Drug Product Safety Profile
The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. Therefore, understanding the toxicological profile of significant impurities is a key component of a drug's safety assessment.
A study was conducted to evaluate the genotoxicity of this compound using both in silico (computer modeling) and in vitro methods to assess its potential to cause genetic mutations. The in silico analysis identified a structural alert for quinoline (B57606). However, the subsequent in vitro genotoxicity studies, which included a modified Ames test and a chromosomal aberration test in Chinese hamster lung (CHL) cells, provided more definitive data. The results of the Ames test showed that this compound was not mutagenic. In the chromosomal aberration test, while a statistically significant increase in aberrations was noted at a high concentration (1 mg/mL) in the presence of metabolic activation, no significant increase was observed at lower concentrations.
| Genotoxicity Assay | Finding | Conclusion |
|---|---|---|
| In silico (Derek software) | Structural alert (quinoline) identified. | This compound could be controlled as a non-genotoxic impurity. |
| In vitro Ames Test | Not mutagenic across tested concentrations (31.25–500 μg/plate). | |
| In vitro Chromosomal Aberration (CHL cells) | Statistically significant increase in aberrations only at a high concentration (1 mg/mL) with metabolic activation. |
Stability Testing and Degradation Product Monitoring in Pharmaceutical Development
Stability testing is a mandatory part of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies under the influence of environmental factors such as temperature, humidity, and light. A key aspect of these studies is the identification of degradation products that may form during the product's shelf life.
To proactively identify potential degradation products like this compound, "forced degradation" or "stress" studies are conducted. In these studies, the drug substance is subjected to conditions more severe than those used for accelerated stability testing, including exposure to strong acids, bases, oxidizing agents, high heat, and intense light, as prescribed by ICH guidelines. Research has demonstrated that Levofloxacin shows significant degradation under oxidative stress and slight degradation under acidic stress, with this compound being a known product of acid-forced degradation.
The data from these studies are used to develop and validate stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC). These methods must be able to separate the active ingredient from its impurities and degradation products, allowing for accurate quantification of each. This ensures that any increase in this compound levels can be reliably monitored throughout the formal stability studies (both long-term and accelerated) and during routine quality control of commercial batches.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170621 | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178964-53-9 | |
| Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXYL OFLOXACIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Future Research Directions and Translational Perspectives
Advanced Toxicological Profiling and Long-Term Safety Studies
Initial genotoxicity studies of Descarboxyl Levofloxacin (B1675101) have provided valuable insights. An in silico assessment using the Derek for Windows software identified a structural alert for quinoline (B57606), suggesting a potential for genotoxicity. nih.govtandfonline.com However, subsequent in vitro studies, including a modified Ames test and a chromosomal aberration test in Chinese hamster lung (CHL) cells, indicated that Descarboxyl Levofloxacin is not mutagenic and can be controlled as a non-genotoxic impurity. nih.govtandfonline.com
Despite these findings, a comprehensive toxicological profile is far from complete. Future research should focus on the following:
Long-Term Toxicity: The current data is limited to short-term genotoxicity assays. Long-term studies, including carcinogenicity, reproductive, and developmental toxicity assessments, are crucial to understand the potential health risks associated with chronic low-level exposure to this impurity. Fluoroquinolones as a class have been associated with a risk of disabling and potentially long-lasting or irreversible side effects, making the long-term safety evaluation of their degradation products a priority. www.gov.ukeuropa.eueuropa.eugoodrx.com
Mechanism-Based Toxicity: Investigating the specific molecular mechanisms underlying any observed toxicity is essential. This could involve studies on its interaction with cellular targets, potential for oxidative stress induction, and effects on mitochondrial function, which are known concerns for the parent compound, Levofloxacin.
Immunotoxicity: The potential for this compound to modulate the immune system remains unexplored. Future studies should assess its effects on various immune cell functions to rule out any immunotoxic potential.
Table 1: Summary of Genotoxicity Data for this compound
| Assay Type | Methodology | Results | Conclusion |
| In silico | Derek for Windows (SAR software) | Structural alert (quinoline) identified | Potential for genotoxicity suggested |
| In vitro | Modified Ames test (S. typhimurium) | Not mutagenic at concentrations of 31.25-500 μ g/plate | Non-mutagenic |
| In vitro | Chromosomal aberration test (CHL cells) | No significant increase in structural aberrations at 250 and 500 μg/mL | Non-clastogenic at tested concentrations |
Investigation of Novel Analytical Techniques for Enhanced Detection
The accurate detection and quantification of this compound in pharmaceutical formulations and environmental samples are critical for quality control and risk assessment. High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling in the pharmaceutical industry. synthinkchemicals.com However, the detection of trace-level impurities presents analytical challenges, including sensitivity and selectivity issues. synthinkchemicals.com
Future research in this area should explore:
Advanced Chromatographic Techniques: The application of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer improved sensitivity and specificity for the detection of this compound, especially in complex matrices. researchgate.net
Novel Detection Methods: The development of novel sensor-based technologies, such as molecularly imprinted polymers (MIPs), could provide rapid and selective screening methods for fluoroquinolone impurities. mdpi.com
Hyphenated Techniques: The use of hyphenated analytical techniques like LC-NMR-MS could facilitate the unambiguous identification and structural elucidation of unknown degradation products of Levofloxacin, including isomers of this compound. researchgate.net
Comprehensive Environmental Risk Assessment Models
The presence of pharmaceuticals and their degradation products in the environment is a growing concern. smartwatermagazine.commedwinpublishers.com Levofloxacin is known to enter aquatic and terrestrial environments through patient use and disposal and is expected to degrade, particularly when exposed to light. fda.gov While the parent compound has undergone some environmental risk assessment, specific data for this compound is lacking. fda.gov
Future research should focus on developing comprehensive environmental risk assessment models for this compound, which would include:
Environmental Fate and Transport: Studies to determine the persistence, mobility, and partitioning of this compound in different environmental compartments (water, soil, sediment) are needed. Understanding its degradation pathways under various environmental conditions (e.g., photolysis, hydrolysis, biodegradation) is also crucial.
Ecotoxicity Testing: A battery of ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) is required to determine the potential adverse effects of this compound on ecosystems. nih.govkean.edusemanticscholar.orgdntb.gov.ua
Predictive Modeling: The development and application of Quantitative Structure-Activity Relationship (QSAR) models can help predict the environmental fate and ecotoxicity of this compound and other fluoroquinolone degradation products, prioritizing those that may pose a higher risk. nih.govkean.edu
Comparative Studies with Other Fluoroquinolone Degradation Products
This compound is one of several degradation products that can be formed from fluoroquinolone antibiotics. Other common degradation pathways include defluorination, hydroxylation, and cleavage of the piperazine (B1678402) ring. mdpi.comnih.gov The toxicity of these degradation products can vary significantly, with some studies indicating that they may be more toxic than the parent compound. mdpi.com
Therefore, future research should include:
Comparative Toxicity Assessment: Conducting comparative toxicity studies of this compound with other known degradation products of Levofloxacin and other fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin) would provide a broader understanding of the structure-toxicity relationships within this class of compounds. nih.govscispace.com
Mixture Toxicity: In reality, organisms are exposed to a mixture of the parent drug and its various degradation products. Studies investigating the combined toxic effects of these mixtures are essential for a more realistic risk assessment.
Analytical Method Harmonization: Developing and validating analytical methods capable of simultaneously detecting and quantifying multiple fluoroquinolone degradation products would facilitate comprehensive comparative studies and environmental monitoring.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying descarboxyl levofloxacin in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include using a C18 column, mobile phases of 0.1% formic acid in water and acetonitrile, and multiple reaction monitoring (MRM) transitions (e.g., m/z 362.1 → 318.1 for quantification). Calibration curves should cover 0.1–10 μg/mL with R² > 0.98. Degradation products and impurities (e.g., N,N-desethylene levofloxacin) must be resolved using optimized gradient elution .
Q. How can researchers confirm the structural identity of this compound in synthetic mixtures?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HR-MS). For NMR, key peaks include δ 8.89 ppm (aromatic proton adjacent to fluorine) and δ 1.42 ppm (methyl group on the piperazine ring). HR-MS should confirm the molecular ion [M+H]⁺ at m/z 362.1473 (theoretical for C₁₇H₁₈FN₃O₃). Cross-validate with reference standards from authoritative suppliers (e.g., Toronto Research Chemicals) .
Q. What experimental designs are suitable for optimizing this compound adsorption in water treatment studies?
- Methodological Answer : Central Composite Design (CCD) under Response Surface Methodology (RSM) is optimal. Key factors include pH (3–9), adsorbent dose (0.1–2 g/L), and initial concentration (10–100 mg/L). Use a quadratic model to predict removal efficiency, and validate via Analysis of Variance (ANOVA) with p < 0.04. Externally studentized residuals should be plotted to detect outliers .
Advanced Research Questions
Q. How can contradictions in this compound degradation data be resolved across studies?
- Methodological Answer : Discrepancies often arise from variations in light intensity (for photocatalytic studies) or oxidant concentrations (e.g., peroxymonosulfate). Use a Box-Cox transformation to stabilize variance in datasets. Compare leverage plots (e.g., Cook’s distance > 1 indicates influential outliers) and re-run experiments under standardized conditions (e.g., 500 W/m² UV-Vis light, 25°C). Meta-analysis of kinetic constants (e.g., k-values for pseudo-second-order models) can harmonize findings .
Q. What in silico and in vitro approaches are validated for assessing this compound’s genotoxic potential?
- Methodological Answer :
- In silico : Use the OECD QSAR Toolbox to predict mutagenicity via bacterial reverse mutation assay (Ames test) models. Check for structural alerts like primary aromatic amines.
- In vitro : Conduct micronucleus assays in CHO-K1 cells at concentrations of 0.1–100 μM. Use flow cytometry to quantify micronuclei frequency, with cyclophosphamide as a positive control. A ≥2-fold increase over baseline indicates genotoxicity .
Q. How do co-doping strategies in photocatalysts enhance this compound degradation efficiency?
- Methodological Answer : Co-doping graphitic carbon nitride (g-C₃N₄) with Fe and Co introduces intermediate energy levels, reducing the bandgap from 2.7 eV to 2.1 eV. Characterize using UV-DRS and Mott-Schottky plots. Degradation pathways involve hydroxyl radical (•OH) and sulfate radical (SO₄•⁻) generation, verified via electron paramagnetic resonance (EPR). Optimize dopant ratios (e.g., 3% Fe, 2% Co) to achieve >90% removal in 60 minutes under visible light .
Data Interpretation & Validation
Q. What statistical metrics are critical for validating adsorption isotherm models for this compound?
- Methodological Answer : Compare Freundlich (non-ideal adsorption) and Langmuir (monolayer adsorption) models using adjusted R² and Akaike Information Criterion (AIC). For nonlinear fitting, the Freundlich exponent (1/n < 1) indicates favorable adsorption. Use the Durbin-Watson statistic (1.5–2.5) to confirm residual independence. Cross-validate with Bayesian Information Criterion (BIC) .
Q. How can researchers differentiate this compound from its parent compound, levofloxacin, in mass spectrometry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
